(S)-2-(4-Fluorophenyl)pyrrolidine
Overview
Description
(S)-2-(4-Fluorophenyl)pyrrolidine is a compound that has been synthesized from commercially available materials. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is substituted at the 2-position with a 4-fluorophenyl group. This compound is of interest due to its potential use as an organocatalyst in various chemical reactions, particularly in the stereoselective epoxidation of α,β-unsaturated aldehydes .
Synthesis Analysis
The synthesis of (S)-2-(fluorodiphenylmethyl)pyrrolidine is notable for its conciseness and the use of readily available starting materials. The synthetic route is characterized by its simplicity, involving straightforward purification steps and an operationally simple deoxyfluorination step to introduce the C-F bond . This method provides an efficient way to produce the compound, which is crucial for its application in catalysis.
Molecular Structure Analysis
While the specific molecular structure analysis of (S)-2-(4-Fluorophenyl)pyrrolidine is not detailed in the provided papers, the structure can be inferred from the name. The molecule consists of a pyrrolidine ring with a fluorophenyl group attached to the second carbon. The presence of fluorine is significant as it can influence the electronic properties of the molecule and thus its reactivity in chemical reactions.
Chemical Reactions Analysis
The synthesized (S)-2-(fluorodiphenylmethyl)pyrrolidine has been identified as a novel organocatalyst. Organocatalysts are small organic molecules that can catalyze chemical reactions. The compound's potential in catalyzing the stereoselective epoxidation of α,β-unsaturated aldehydes is particularly noteworthy. This type of reaction is important in the synthesis of various organic compounds, including pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-2-(4-Fluorophenyl)pyrrolidine are not explicitly discussed in the provided papers. However, the presence of the fluorine atom is likely to affect these properties by increasing the molecule's lipophilicity and possibly its stability. The compound's utility as an organocatalyst suggests that it has adequate stability under reaction conditions and the ability to interact with substrates in a controlled manner .
Scientific Research Applications
Anticoccidial Agents Synthesis
- (S)-2-(4-Fluorophenyl)pyrrolidine has been used in synthesizing diarylpyrrole compounds, which demonstrated significant potency as anticoccidial agents. These compounds showed promising inhibitory effects on Eimeria tenella PKG, a cGMP-dependent protein kinase, which is crucial in treating coccidiosis (Qian et al., 2006).
Chemosensor Development
- The compound has been incorporated into the synthesis of bipyridyl-dansyl conjugates, which function as selective chemosensors for aluminum ions (Al3+). This application is particularly significant in environmental and biological monitoring (Maity & Govindaraju, 2010).
Synthesis of NK1 Receptor Antagonists
- It also plays a role as a key intermediate in the asymmetric synthesis of 3-Aryl-1,4-oxazin-2-ones, which are essential in the development of potent NK1 receptor antagonists. These antagonists are used for treating various conditions including depression, anxiety, and nausea (Devine et al., 2002).
Crystal Structure Analysis
- The crystal structure and molecular interactions of related fluorophenyl-pyrrolidine compounds have been extensively studied, providing insights into their potential applications in pharmaceuticals and materials science (Revathi et al., 2013).
Fluorescent Chemosensors
- Pyrrolidine derivatives have been employed in the development of fluorescent chemosensors, useful for detecting metal ions like Fe2+ and Fe3+ in biological systems. This is crucial for understanding and monitoring metal ion dynamics in living cells (Maity et al., 2018).
Organocatalysis in Asymmetric Synthesis
- The compound has been utilized in the development of fluorinated organocatalysts for stereoselective epoxidation, which is a critical reaction in organic synthesis (Sparr et al., 2010).
Inhibitors for Met Kinase Superfamily
- It's been used in synthesizing selective inhibitors for the Met kinase superfamily, demonstrating significant potential in cancer therapy (Schroeder et al., 2009).
Safety And Hazards
The safety information available indicates that “(S)-2-(4-Fluorophenyl)pyrrolidine” is potentially harmful. The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
Pyrrolidines, including “(S)-2-(4-Fluorophenyl)pyrrolidine”, are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, the future direction in the study of “(S)-2-(4-Fluorophenyl)pyrrolidine” and similar compounds likely involves further exploration of their potential therapeutic applications.
properties
IUPAC Name |
(2S)-2-(4-fluorophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCXMSDSTZZWAX-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427458 | |
Record name | (S)-2-(4-Fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(4-Fluorophenyl)pyrrolidine | |
CAS RN |
298690-90-1 | |
Record name | (S)-2-(4-Fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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